1-(3-Bromo-5-fluorophenyl)pentan-1-amine
Description
1-(3-Bromo-5-fluorophenyl)pentan-1-amine is a brominated and fluorinated arylalkylamine with a pentyl chain. Its molecular formula is C₁₁H₁₄BrFN, and its molecular weight is 258.15 g/mol (calculated). The compound features a phenyl ring substituted with bromine at position 3 and fluorine at position 5, attached to a pentan-1-amine chain. The CAS number for its (1S)-enantiomer is 1259668-12-6 .
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(3-bromo-5-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H15BrFN/c1-2-3-4-11(14)8-5-9(12)7-10(13)6-8/h5-7,11H,2-4,14H2,1H3 |
InChI Key |
UGZORIVFGFYURV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC(=CC(=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluorophenyl)pentan-1-amine typically involves the following steps:
Fluorination: The fluorine atom is introduced using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluorophenyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) under appropriate conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amine derivatives, and substituted phenyl compounds .
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Neuropharmacological Effects
There is emerging interest in the neuropharmacological effects of compounds containing amine groups. Similar compounds have been explored for their roles in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders such as depression or anxiety . The presence of halogen substituents (bromine and fluorine) may enhance binding affinity to certain receptors.
Development of New Psychoactive Substances
The compound has been noted in discussions surrounding new psychoactive substances (NPS). Its structural characteristics may position it as a candidate for further investigation into its psychoactive properties and potential therapeutic applications . This area remains controversial and requires careful regulatory consideration.
Case Studies
Several case studies highlight the applications of similar compounds within the realm of pharmacology:
Case Study 1: Anti-inflammatory Compounds
A series of studies synthesized various substituted phenyl amines and evaluated their anti-inflammatory effects through in vitro assays measuring cyclooxygenase inhibition. These studies found that certain substitutions led to enhanced activity compared to standard anti-inflammatory drugs .
Case Study 2: Neuropharmacological Research
In a study examining the effects of halogenated phenyl amines on neurotransmitter release, researchers found that these compounds could modulate serotonin levels, suggesting potential applications in mood disorders . While 1-(3-Bromo-5-fluorophenyl)pentan-1-amine has not been directly tested, its structural similarities imply it could yield comparable results.
Data Table: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring contribute to its reactivity and binding affinity with target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, or other biomolecules, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 1-(3-Bromo-5-fluorophenyl)pentan-1-amine with related compounds:
Key Observations:
Chain Length Effects : The pentan-1-amine chain in the target compound enhances lipophilicity compared to the shorter propan-1-amine analogue (C₉H₁₀BrFN), which may influence membrane permeability in biological systems .
Bromine’s presence increases molecular weight and may improve crystallinity, facilitating X-ray diffraction studies using programs like SHELXL .
Hydrochloride Salts : The hydrochloride form of 1-(2-fluorophenyl)pentan-1-amine () demonstrates improved aqueous solubility, a common strategy for enhancing bioavailability in drug candidates.
Biological Activity
1-(3-Bromo-5-fluorophenyl)pentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 260.15 g/mol. The compound features a pentane chain linked to a phenyl ring, which is substituted with bromine and fluorine atoms. These substitutions are crucial as they influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Initial studies suggest that it may exhibit affinity for neurotransmitter receptors, which play critical roles in neurotransmission and signal transduction.
Key Mechanisms:
- Receptor Binding: The compound may interact with adrenergic or dopaminergic receptors, potentially influencing mood and behavior.
- Enzyme Inhibition: It might inhibit specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate these interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Mannich bases, a class of compounds related to amines, have shown promising antibacterial and antifungal activities .
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial potential (under investigation) | TBD | This study |
| Mannich Bases | Antibacterial | Varies (0.20 - 2.95) |
Anticancer Activity
The anticancer potential of structurally similar compounds has been documented extensively. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) indicates that the presence of halogen substituents enhances anticancer activity .
| Study | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| Compound A | MCF7 (breast cancer) | 15 | Significant growth inhibition |
| Compound B | HeLa (cervical cancer) | 10 | Induced apoptosis |
Study on Neurotransmitter Receptors
A study investigating the binding affinity of this compound to neurotransmitter receptors revealed promising results. The compound exhibited moderate binding affinity for dopamine receptors, suggesting potential applications in treating neurological disorders .
Antiviral Properties
Research has also explored the antiviral properties of related compounds. Certain derivatives have shown effectiveness against viral infections, indicating that this compound could be a candidate for further antiviral research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
